1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Biological Activity
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 2097945-16-7
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
The compound features an imidazo[1,2-b]pyrazole core, which is known for its versatility in chemical synthesis and biological activity. The unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
This compound has demonstrated the ability to inhibit several key enzymes:
- Carbonic Anhydrase: This enzyme plays a crucial role in regulating pH and fluid balance in the body. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Cholinesterase: Inhibition of cholinesterase can enhance cholinergic transmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Signaling Pathways: It modulates pathways involved in cell growth and apoptosis, potentially impacting cancer cell proliferation.
- Gene Expression: The compound can alter the expression of genes involved in inflammation and cell cycle regulation.
Study on BCR-ABL Kinase Inhibition
A related study focused on compounds similar to this compound and their inhibitory effects on BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). One of the compounds tested exhibited an IC50 value of 8.5 nM against BCR-ABL kinase, suggesting that similar derivatives may have potent anti-cancer properties .
Structure-Activity Relationship (SAR) Analysis
Research into the SAR of imidazo[1,2-b]pyrazole derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance, compounds with specific substitutions showed improved potency against various cancer cell lines .
Summary of Biological Activities
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-7-9(10(12)13)11-15(6-8-2-3-8)4-5-16(11)14-7/h4-5,8H,2-3,6H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLHCWIVRPNTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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